Allyl perfluoropentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

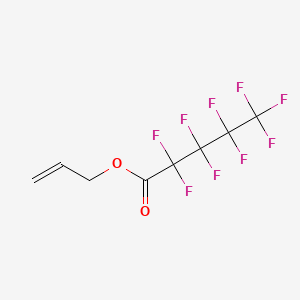

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJAXDQRZMGUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233046 |

Source

|

| Record name | Allyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-17-5 |

Source

|

| Record name | 2-Propen-1-yl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl perfluorovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl perfluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Allyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Allyl perfluoropentanoate, a fluorinated ester of interest in various chemical and pharmaceutical applications. This document details a plausible synthetic protocol based on established esterification methods and outlines a full characterization profile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (also known as prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate) is a specialized chemical compound featuring a terminal alkene functionality and a highly fluorinated carbon chain.[1] The presence of the perfluorinated moiety imparts unique properties to the molecule, such as increased thermal stability, chemical resistance, and altered lipophilicity, making it a valuable building block in the synthesis of advanced polymers, functionalized surfaces, and potentially as a component in drug delivery systems. The allyl group provides a reactive handle for further chemical modifications, including polymerization and click chemistry reactions.

This guide details a standard laboratory-scale synthesis of this compound via Fischer esterification of perfluoropentanoic acid and allyl alcohol. Furthermore, it presents a comprehensive characterization of the purified product using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of perfluoropentanoic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3] This reversible reaction is driven to completion by removing the water formed during the reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₉O₂ | [1] |

| Molecular Weight | 304.11 g/mol | [1] |

| CAS Number | 84145-17-5 | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 69 °C @ 90 mmHg | [4] |

| Density | 1.459 g/cm³ (predicted) | [4] |

Experimental Protocol

Materials:

-

Perfluoropentanoic acid (1.0 eq)

-

Allyl alcohol (3.0 eq)

-

Concentrated sulfuric acid (catalytic amount, ~5 mol%)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perfluoropentanoic acid (1.0 eq) and allyl alcohol (3.0 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis Workflow Diagram

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are summarized below.

The ¹H NMR spectrum is expected to show signals corresponding to the allyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.4 | m | 2H | -CH=CH₂ |

| ~4.8 | dt | 2H | -O-CH₂- |

The ¹³C NMR spectrum will show resonances for the carbon atoms of the allyl group and the perfluoropentanoyl moiety.

| Chemical Shift (δ, ppm) | Assignment |

| ~157 (t) | C=O |

| ~131 | -CH=CH₂ |

| ~120 | -CH=CH₂ |

| ~105-125 (m) | -CF₂- and -CF₃ |

| ~68 | -O-CH₂- |

The ¹⁹F NMR spectrum is crucial for confirming the structure of the perfluorinated chain. Chemical shifts are referenced to CFCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -81 | t | -CF₃ |

| ~ -120 | m | -CF₂-CF₃ |

| ~ -125 | m | -CO-CF₂-CF₂- |

| ~ -126 | m | -CF₂-CF₂-CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Medium | =C-H stretch |

| ~1780 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~1100-1300 | Strong | C-F stretch |

| ~1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 304.01 | [M]⁺ (Molecular Ion) |

| 263.98 | [M - C₃H₅]⁺ |

| 245.98 | [M - C₃H₅O]⁺ |

| 119.00 | [C₂F₅]⁺ |

| 69.00 | [CF₃]⁺ |

| 41.04 | [C₃H₅]⁺ |

Characterization Workflow Diagram

References

An In-Depth Technical Guide to the Structure and Nomenclature of Allyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and key physicochemical properties of Allyl perfluoropentanoate. It includes a detailed, plausible experimental protocol for its synthesis and purification, alongside predicted analytical data to aid in its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with fluorinated compounds in various scientific and developmental capacities.

Chemical Structure and Nomenclature

This compound is a fluorinated ester that possesses both a reactive allyl group and a stable perfluorinated alkyl chain. This unique combination of functionalities makes it a compound of interest for applications in polymer chemistry, materials science, and as a potential building block in the synthesis of more complex molecules.

IUPAC Name: prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate[1]

The nomenclature of this compound can be systematically broken down as illustrated in the following diagram:

Caption: IUPAC Nomenclature Breakdown for this compound.

Physicochemical and Spectroscopic Data

A summary of the known and predicted physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₉O₂ | [1] |

| Molecular Weight | 304.11 g/mol | [1] |

| CAS Number | 84145-17-5 | [1] |

| Boiling Point | 69 °C at 90 mmHg | |

| Density | 1.459 g/cm³ | |

| Refractive Index (n_D) | ~1.33 (Predicted) |

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | 5.9 - 6.1 | m | -CH=CH₂ | |

| 5.2 - 5.4 | m | -CH=CH₂ | ||

| 4.7 - 4.8 | d | -O-CH₂- | ||

| ¹³C | ~158 | t | C=O | |

| ~131 | s | -CH=CH₂ | ||

| ~120 | s | -CH=CH₂ | ||

| 105 - 125 (multiple peaks) | m | -CF₂- and -CF₃ | ||

| ~68 | s | -O-CH₂- | ||

| ¹⁹F | ~ -81 | t | -CF₃ | |

| ~ -120 | m | -CF₂-CF₃ | ||

| ~ -125 | m | -CF₂-CF₂-CF₃ | ||

| ~ -127 | m | -C(=O)-CF₂- |

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (alkenyl) |

| ~ 2960 - 2850 | Medium | C-H stretch (allyl CH₂) |

| ~ 1760 | Strong | C=O stretch (ester) |

| ~ 1645 | Medium | C=C stretch (alkenyl) |

| ~ 1350 - 1100 | Strong | C-F stretch (fluoroalkane) |

| ~ 1200 - 1000 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 304 | [M]⁺ (Molecular Ion) |

| 263 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 245 | [M - C₃H₅O]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocol: Synthesis of this compound

The following section outlines a detailed experimental protocol for the synthesis of this compound via a Fischer-Speier esterification reaction. This method involves the acid-catalyzed reaction between perfluoropentanoic acid and allyl alcohol.

Reaction:

Perfluoropentanoic Acid + Allyl Alcohol ⇌ this compound + Water

Materials and Equipment:

-

Perfluoropentanoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow:

Caption: Experimental Workflow for the Synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine perfluoropentanoic acid (1.0 eq), excess allyl alcohol (3.0 eq to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol%).

-

Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Measure the refractive index of the purified product.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The predicted data is for estimation purposes and should be confirmed by experimental analysis.

References

Spectroscopic Profile of Allyl Perfluoropentanoate: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl perfluoropentanoate (C₈H₅F₉O₂) is a fluorinated ester with potential applications in materials science and as a synthetic intermediate. This technical guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is based on the analysis of analogous compounds and established spectroscopic principles. This document also outlines generalized experimental protocols for the acquisition of such data and includes a workflow for the synthesis and characterization of the target molecule.

Predicted Spectroscopic Data

While experimental spectra for this compound are not readily found in the literature, its spectroscopic characteristics can be predicted with a high degree of confidence by examining the distinct chemical moieties that constitute the molecule: the allyl group (CH₂=CH-CH₂-) and the perfluoropentanoyl group (CF₃(CF₂)₃CO-).

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH=CH₂ |

| ~5.4 | dq | 1H | -CH=CH ₂(cis) |

| ~5.3 | dq | 1H | -CH=CH ₂(trans) |

| ~4.7 | dt | 2H | -O-CH ₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=O |

| ~131 | -C H=CH₂ |

| ~120 | -CH=C H₂ |

| ~108 (t) | -C F₂-C(O) |

| ~107 (m) | -CF₂-C F₂-CF₂- |

| ~118 (tq) | -CF₂-C F₂-CF₃ |

| ~117 (qt) | -C F₃ |

| ~68 | -O-C H₂- |

Table 3: Predicted ¹⁹F NMR Data (Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~-81 | t | 3F | -CF₃ |

| ~-120 | t | 2F | -CF₂-CF₃ |

| ~-124 | m | 2F | -CF₂-CF₂-CF₃ |

| ~-126 | t | 2F | -C(O)-CF₂- |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the fluorinated alkyl chain.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch |

| ~1785 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~1350-1100 | Very Strong | C-F stretch |

| ~1150 | Strong | C-O stretch (ester) |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, this compound is expected to fragment in a predictable manner.

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment |

| 304 | [M]⁺ (Molecular Ion) |

| 263 | [M - C₃H₅]⁺ |

| 219 | [C₄F₉]⁺ |

| 69 | [CF₃]⁺ |

| 41 | [C₃H₅]⁺ (Allyl Cation) |

General Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. A reference standard like CFCl₃ is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the appropriate standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or empty ATR crystal is first recorded. The sample is then scanned, and the background is automatically subtracted.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Synthesis and Characterization Workflow

The synthesis of this compound would likely involve the esterification of perfluoropentanoic acid or its acid chloride with allyl alcohol. A logical workflow for its preparation and subsequent spectroscopic characterization is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound based on established chemical principles and data from analogous structures. The provided general experimental protocols and logical workflow serve as a valuable resource for researchers planning the synthesis and characterization of this and similar fluorinated compounds. The availability of experimental data in the future will be crucial for validating these predictions and further elucidating the properties of this molecule.

In-Depth Technical Guide on the Solubility of Allyl Perfluoropentanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl perfluoropentanoate is a fluorinated ester with potential applications in various fields, including materials science and as a synthetic intermediate. A thorough understanding of its solubility in organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its quantitative determination, and a general method for its synthesis. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this guide leverages theoretical principles and established methodologies to provide a robust framework for researchers.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which considers the polarity and intermolecular forces of both the solute and the solvent. This compound possesses a unique structure with a highly fluorinated, non-polar "tail" (perfluoropentanoyl group) and a more reactive, moderately polar "head" (allyl group with an ester linkage). This amphipathic nature suggests a varied solubility profile across different types of organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The perfluorinated tail of this compound will have strong fluorous-fluorous interactions with fluorinated solvents, leading to high solubility. |

| Non-polar Aprotic Solvents | Hexane, Toluene, Cyclohexane | Moderate to Low | The non-polar perfluorinated chain will have favorable van der Waals interactions with non-polar solvents. However, the polar ester group may limit miscibility. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | The polar ester group can engage in dipole-dipole interactions with polar aprotic solvents. The bulky fluorinated chain may reduce overall solubility compared to non-fluorinated analogues. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low | While the ester oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large, non-polar fluorinated tail will likely dominate, leading to poor solubility in highly polar, hydrogen-bonding solvents. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following methodology is adapted from the internationally recognized OECD Test Guideline 105 (Flask Method), which is suitable for determining the solubility of substances in a liquid.[1][2][3]

Principle of the Method

A saturated solution of this compound is prepared in the selected organic solvent by agitation at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph (HPLC))

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on the Core Thermal Stability and Degradation of Allyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of allyl perfluoropentanoate is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the established thermal behavior of analogous perfluorinated compounds and allyl esters. The proposed mechanisms and stability predictions are intended to serve as a foundational resource for further investigation.

Introduction

This compound (C₈H₅F₉O₂) is a fluorinated ester that combines the structural features of a short-chain perfluoroalkyl acid with an allyl alcohol moiety. Its unique properties, derived from the highly electronegative fluorine atoms, make it a compound of interest in various applications, including as a monomer for specialty polymers and as a potential building block in organic synthesis. Understanding the thermal stability and degradation pathways of this molecule is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This document provides a detailed technical overview of the predicted thermal behavior of this compound, drawing parallels from related per- and polyfluoroalkyl substances (PFAS) and allyl-containing compounds.

Predicted Thermal Stability

While specific quantitative data for this compound is not available, its thermal stability can be inferred from the behavior of perfluorocarboxylic acids (PFCAs) and other fluorinated esters. Perfluoroalkanes are known for their exceptional thermal stability, with decomposition temperatures often exceeding 1000°C. However, the introduction of functional groups, such as a carboxyl or ester group, significantly reduces this stability.[1][2] For instance, perfluorooctanoic acid (PFOA) can start to decompose at temperatures as low as 200°C.

The stability of this compound is expected to be primarily dictated by two key structural features:

-

The Perfluoropentanoyl Group: The C-C bonds within the perfluorinated chain are significantly stronger than those in their hydrocarbon counterparts. However, the bond between the carbonyl carbon and the adjacent perfluorinated carbon is a potential point of weakness.

-

The Allyl Ester Linkage: The ester linkage itself, and the allylic C-O bond, are susceptible to thermal cleavage. Allyl compounds are also known to undergo rearrangement reactions at elevated temperatures, such as the Claisen rearrangement.[3]

It is hypothesized that the initial decomposition of this compound would occur at a temperature lower than that of unsubstituted perfluoroalkanes but potentially in a range similar to or slightly lower than that of perfluoropentanoic acid, due to the additional reactivity of the allyl group.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions involving both the perfluorinated chain and the allyl group. Based on the known degradation mechanisms of related compounds, a multi-pathway degradation process can be proposed.

Pathway A: Decarboxylation and Elimination

A primary degradation route for PFCAs involves the elimination of HF from the acid head group to form a transient perfluorinated α-lactone, which then decomposes to a perfluoroacyl fluoride and carbon monoxide.[4] A similar initial step for this compound could involve the elimination of allyl fluoride or a related fragmentation.

Pathway B: Allylic Rearrangement and Subsequent Fragmentation

At elevated temperatures, allyl esters can undergo a Claisen-type rearrangement.[3] For this compound, this would involve the[5][5]-sigmatropic rearrangement to form an isomeric acyl fluoride, which would then be susceptible to further degradation.

Pathway C: Radical Scission

Homolytic cleavage of the C-O or C-C bonds could also initiate a radical chain reaction, leading to a variety of smaller fluorinated and non-fluorinated degradation products.

The following diagram illustrates a proposed logical relationship for the initial steps of thermal degradation:

Caption: Proposed initial degradation pathways for this compound under thermal stress.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following are generalized protocols for key experiments that would be essential for characterizing its thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T_onset), the temperature of maximum mass loss rate (T_max), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) reveals endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during thermal decomposition.

Methodology:

-

The outlet of a TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The resulting data provides information on the chemical identity of the degradation products as a function of temperature.

The following diagram illustrates a typical experimental workflow for comprehensive thermal analysis:

Caption: A typical experimental workflow for the comprehensive thermal analysis of a compound.

Data Presentation

As direct experimental data is not available, the following table is a template illustrating how quantitative data on the thermal stability of this compound and related compounds could be presented.

| Compound | Onset Decomposition Temp. (°C) (TGA) | Peak Decomposition Temp. (°C) (TGA) | Decomposition Enthalpy (J/g) (DSC) | Atmosphere | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Perfluoropentanoic Acid | Hypothetical Value | Hypothetical Value | Hypothetical Value | Nitrogen | Hypothetical |

| Allyl Acetate | Hypothetical Value | Hypothetical Value | Hypothetical Value | Nitrogen | Hypothetical |

Conclusion and Future Work

The thermal stability and degradation of this compound are critical parameters for its practical application. Based on the known behavior of analogous perfluorinated and allyl-containing compounds, it is predicted that its decomposition will occur at temperatures significantly lower than that of perfluoroalkanes and will proceed through complex pathways involving both the perfluorinated chain and the allyl ester group.

Future research should focus on obtaining empirical data through standardized thermal analysis techniques such as TGA, DSC, and EGA. These studies will be invaluable for validating the proposed degradation mechanisms, quantifying the thermal stability, and providing the necessary data for safe handling and process optimization. Such research will not only contribute to a better understanding of this specific molecule but also to the broader knowledge base of fluorinated compound stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Allyl Group in Allyl Perfluoropentanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl perfluoropentanoate, with the chemical structure prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate, is a fluorinated organic compound that merges the reactivity of an allyl group with the unique properties conferred by a perfluorinated chain.[1] The allyl group, a common functional group in organic synthesis, is known for its versatile reactivity, participating in a wide range of transformations including polymerizations, oxidations, and metathesis reactions. The presence of the electron-withdrawing perfluoropentanoate moiety is anticipated to modulate the electron density of the allyl double bond, thereby influencing its reactivity profile. This technical guide provides a comprehensive overview of the expected reactivity of the allyl group in this compound, supported by analogous experimental data and detailed protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of perfluoropentanoic acid or its acyl chloride with allyl alcohol. A general and efficient method involves the reaction of nonafluoropentanoyl chloride with allyl alcohol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Nonafluoropentanoyl chloride

-

Allyl alcohol

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of allyl alcohol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add nonafluoropentanoyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Caption: Mechanism of free-radical polymerization.

Oxidation of the Allyl Group

The double bond of the allyl group in this compound is susceptible to oxidation, leading to the formation of epoxides, diols, or carbonyl compounds, depending on the oxidizing agent and reaction conditions.

3.2.1 Epoxidation

Epoxidation of the allyl group can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed reactions.

Table 2: Representative Data for Epoxidation of Allyl Compounds (Analogous Systems)

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Allyl Benzene | m-CPBA | Dichloromethane | 25 | 4 | 85 |

| 1-Octene | Hydrogen Peroxide, Methyltrioxorhenium | Dichloromethane | 25 | 2 | 90 |

Experimental Protocol: Epoxidation of this compound with m-CPBA (Representative)

-

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

-

Procedure:

-

Dissolve this compound in DCM and cool the solution to 0 °C.

-

Add a solution of m-CPBA in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the excess peroxy acid by adding saturated sodium thiosulfate solution.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxide by column chromatography on silica gel.

-

3.2.2 Dihydroxylation

The allyl group can be converted to a vicinal diol through dihydroxylation, commonly using osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate under cold, alkaline conditions.

Table 3: Representative Data for Dihydroxylation of Alkenes (Analogous Systems)

| Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Styrene | OsO₄ (cat.), NMO | Acetone/Water | 25 | 12 | 95 |

| 1-Hexene | KMnO₄, NaOH | Water/t-BuOH | 0 | 1 | 70 |

Experimental Protocol: Dihydroxylation of this compound (Representative)

-

Materials:

-

This compound

-

Osmium tetroxide (OsO₄) solution (catalytic amount)

-

N-methylmorpholine N-oxide (NMO) (co-oxidant)

-

Acetone and water (solvent system)

-

Sodium sulfite

-

-

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Add NMO to the solution.

-

Add a catalytic amount of OsO₄ solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the diol by column chromatography.

-

Oxidation Pathways of the Allyl Group

Caption: Key oxidation reactions of the allyl group.

Olefin Metathesis

The terminal double bond of the allyl group in this compound is a suitable substrate for olefin metathesis reactions. Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, can be used to introduce new functional groups.

Table 4: Representative Data for Cross-Metathesis of Allyl Esters (Analogous Systems)

| Allyl Substrate | Cross-Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Allyl Acetate | 1-Octene | Grubbs' 2nd Gen. | Dichloromethane | 40 | 80 |

| Allyl Benzoate | Styrene | Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 75 |

Experimental Protocol: Cross-Metathesis of this compound (Representative)

-

Materials:

-

This compound

-

Cross-metathesis partner (e.g., a terminal olefin)

-

Grubbs' second-generation catalyst

-

Anhydrous and de-gassed solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve this compound and the cross-metathesis partner in the anhydrous solvent.

-

Add the Grubbs' catalyst (typically 1-5 mol%).

-

Stir the reaction mixture at the appropriate temperature (e.g., 40°C for DCM or higher for toluene) for several hours.

-

Monitor the reaction by GC or NMR.

-

Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the product by column chromatography on silica gel.

-

Cross-Metathesis Reaction

Caption: General scheme for cross-metathesis.

Conclusion

The allyl group in this compound serves as a versatile handle for a variety of chemical transformations. While specific experimental data for this compound is scarce in the literature, its reactivity can be reliably predicted based on the well-established chemistry of allyl esters. It is expected to undergo free-radical polymerization to yield fluorinated polymers, be susceptible to oxidation to form epoxides and diols, and participate in olefin metathesis reactions for carbon-carbon bond formation. The electron-withdrawing nature of the perfluoropentanoate group may influence the rates and selectivities of these reactions compared to their non-fluorinated analogs. The experimental protocols provided in this guide, based on analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this fluorinated building block.

References

Allyl Perfluoropentanoate: A Technical Guide to Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl perfluoropentanoate is a fluorinated monomer with significant potential in the field of materials science. This technical guide explores its synthesis, proposed polymerization, and predicted properties based on the known characteristics of fluoropolymers and allyl-containing polymers. Due to its perfluorinated chain, polymers derived from this monomer are expected to exhibit exceptionally low surface energy, high chemical inertness, and thermal stability. These properties make it a promising candidate for developing advanced materials for a variety of applications, including hydrophobic and oleophobic coatings, low-adhesion surfaces, and high-performance composites. This document provides a comprehensive overview of the available data, proposes experimental protocols, and outlines potential research directions for harnessing the unique attributes of this compound in next-generation materials.

Introduction

Fluoropolymers are a class of high-performance polymers characterized by their remarkable properties, including high thermal stability, excellent chemical resistance, and low coefficients of friction.[1][2] These attributes stem from the high bond energy of the carbon-fluorine bond.[1] Allyl-functionalized polymers, on the other hand, offer a versatile platform for further chemical modification due to the reactivity of the allyl group's double bond.[3]

This compound, with the chemical formula C8H5F9O2, combines a reactive allyl group with a perfluorinated pentanoate chain. This unique structure suggests that its corresponding polymer, poly(this compound), would exhibit a compelling combination of properties derived from both moieties. The perfluorinated side chains are expected to drive the polymer's surface to be highly non-adhesive and repellent to both water and oils, while the polymer backbone would provide structural integrity. This guide will delve into the specifics of this promising monomer and its potential polymer.

Physicochemical Properties of this compound

Quantitative data for this compound is limited, with most available information coming from computational predictions.

| Property | Value | Source |

| Molecular Formula | C8H5F9O2 | PubChem |

| Molecular Weight | 304.11 g/mol | PubChem |

| Boiling Point | 69 °C at 90 mmHg | ChemicalBook[4] |

| Density | 1.459 g/cm³ (predicted) | ChemicalBook[4] |

| CAS Number | 84145-17-5 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of perfluoropentanoic acid with allyl alcohol. A common method for this type of reaction is Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Proposed Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of perfluoropentanoic acid and allyl alcohol. A slight excess of the alcohol can be used to drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-3 mol% relative to the carboxylic acid).

-

Solvent: Use a non-polar solvent that forms an azeotrope with water, such as toluene or hexane, to facilitate the removal of the water byproduct.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Synthesis of this compound via Fischer Esterification.

Polymerization of this compound

The presence of the allyl group allows for the polymerization of this compound, likely through a free-radical mechanism. However, the polymerization of allyl monomers is often challenging and typically results in polymers with low molecular weights.[5] This is primarily due to degradative chain transfer to the monomer, a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer, leading to the termination of the kinetic chain.[5]

Proposed Experimental Protocol: Free-Radical Polymerization

-

Monomer Purification: Purify the this compound monomer, for instance by passing it through a column of basic alumina to remove any acidic inhibitors.

-

Initiator: Use a suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of initiator may depend on the desired reaction temperature.

-

Solvent: The polymerization can be carried out in bulk or in a suitable solvent. Fluorinated solvents may be good candidates due to their ability to dissolve both the monomer and the resulting polymer.

-

Reaction Conditions: In a reaction vessel purged with an inert gas like nitrogen or argon, dissolve the monomer and initiator in the chosen solvent. Heat the mixture to a temperature appropriate for the decomposition of the initiator (e.g., 60-80 °C for AIBN).

-

Polymer Isolation: After the desired reaction time, precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.

-

Purification: The precipitated polymer can be further purified by redissolving it in a suitable solvent and re-precipitating it to remove any unreacted monomer and initiator fragments. Finally, dry the polymer under vacuum.

Caption: Free-Radical Polymerization of this compound.

Predicted Properties and Potential Applications of Poly(this compound)

Based on the structure of the monomer, poly(this compound) is expected to possess a unique combination of properties that could be exploited in various materials science applications.

| Predicted Property | Rationale | Potential Applications |

| Low Surface Energy | The high density of perfluorinated side chains will lead to a surface with very low polarity. | Hydrophobic and oleophobic coatings, anti-fouling surfaces, non-stick coatings.[4][6] |

| High Chemical Resistance | The fluorinated polymer backbone is inherently resistant to a wide range of chemicals, acids, and bases.[1][2] | Linings for chemical storage tanks, protective coatings in harsh environments. |

| Thermal Stability | The strong C-F bonds contribute to high thermal stability. | High-temperature lubricants, components for electronic devices. |

| Low Refractive Index | Fluoropolymers typically have low refractive indices. | Anti-reflective coatings, optical fibers. |

| Biocompatibility | Many fluoropolymers are biocompatible and have been used in medical applications. | Biomedical coatings, implantable devices.[3] |

Detailed Application Insights

-

Advanced Coatings: The most promising application lies in the creation of superhydrophobic and oleophobic surfaces. Such coatings are highly desirable for self-cleaning windows, stain-resistant textiles, and anti-icing surfaces for aircraft and infrastructure. The polymer could be applied as a thin film via solution casting or spray coating.

-

Low-Adhesion Materials: In industries where preventing adhesion is critical, such as in the manufacturing of composites or in biomedical devices, poly(this compound) could serve as a release liner or a non-stick surface.

-

Specialty Composites: As a matrix material or an additive, it could enhance the chemical resistance and reduce the surface friction of composite materials used in demanding aerospace and automotive applications.

Characterization of Poly(this compound)

To validate the predicted properties and understand the structure-property relationships of poly(this compound), a thorough characterization is essential.

Proposed Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gel Permeation Chromatography (GPC):

-

To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer. A system equipped with a refractive index detector and calibrated with appropriate standards would be used.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer. The analysis would be performed under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any, providing insights into the polymer's morphology (amorphous vs. semi-crystalline).

-

-

Surface Analysis:

-

Contact Angle Goniometry: To quantify the hydrophobicity and oleophobicity of polymer films by measuring the contact angles of water and various oils.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the polymer surface and confirm the presence and chemical state of fluorine.

-

Future Research Directions

The exploration of this compound and its polymer is still in its infancy. Future research could focus on:

-

Optimization of Polymerization: Investigating controlled radical polymerization techniques, such as RAFT or ATRP, to potentially overcome the challenge of degradative chain transfer and achieve higher molecular weight polymers with more controlled architectures.

-

Copolymerization: Copolymerizing this compound with other monomers to tailor the properties of the resulting material. For example, copolymerization with a more flexible monomer could improve the mechanical properties of the polymer.

-

Crosslinking: Utilizing the residual allyl groups in the polymer for post-polymerization modification or crosslinking to create robust network structures with enhanced thermal and mechanical stability.

-

Performance Evaluation in Specific Applications: Fabricating and testing coatings and materials based on poly(this compound) in real-world scenarios to validate their performance for specific applications.

Conclusion

This compound represents a promising, yet underexplored, monomer in materials science. The combination of a reactive allyl group and a perfluorinated chain suggests that its polymer could offer a unique set of properties, including ultra-low surface energy, excellent chemical resistance, and high thermal stability. While challenges in its polymerization may exist, the potential applications in advanced coatings, low-adhesion surfaces, and high-performance composites warrant further investigation. The experimental protocols and research directions outlined in this guide provide a framework for scientists and researchers to unlock the full potential of this intriguing fluorinated monomer.

References

- 1. plasticsengineering.org [plasticsengineering.org]

- 2. plastic-products.com [plastic-products.com]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. strouse.com [strouse.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.utwente.nl [research.utwente.nl]

A Deep Dive into Perfluoroalkyl Esters: From Discovery to Modern Applications

For Immediate Release

A Comprehensive Technical Guide on the Discovery, Synthesis, and Biological Interactions of Perfluoroalkyl Esters

This in-depth technical guide provides a thorough exploration of perfluoroalkyl esters, a significant class of organofluorine compounds. Tailored for researchers, scientists, and professionals in drug development, this document details their historical discovery, synthesis methodologies, physicochemical properties, and biological significance.

Discovery and History: A Timeline of Innovation

The journey of perfluoroalkyl esters is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of a monofluorinated ester is credited to Frédéric Swarts in 1896, the development of perfluorinated analogues gained momentum in the mid-20th century, driven by the unique properties imparted by extensive fluorination.

Early research into fluorinated esters was partly motivated by an investigation into their potential toxicity, particularly during the 1940s. This initial toxicological interest paved the way for a deeper understanding of the biological activities of organofluorine compounds. The post-war era saw a surge in the development of fluorochemicals, including perfluoroalkyl esters, for a wide array of industrial applications, leveraging their high thermal stability, chemical inertness, and unique surface properties.

Physicochemical Properties of Perfluoroalkyl Esters

The physicochemical properties of perfluoroalkyl esters are largely dictated by the length of the perfluoroalkyl chain and the nature of the alcohol moiety. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, influencing the reactivity of the ester group. Furthermore, the fluorinated chain is both hydrophobic and lipophobic, leading to unique solubility and partitioning behaviors.

Below are tables summarizing the key physicochemical properties of selected perfluoroalkyl esters.

Table 1: Physicochemical Properties of Selected Methyl Perfluoroalkyl Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Methyl heptafluorobutanoate | C₅H₃F₇O₂ | 228.06 | 95-96 | 1.513 | 1.303 |

| Methyl pentadecafluorooctanoate | C₉H₃F₁₅O₂ | 428.10 | 159-160 | 1.786 | 1.305[1] |

Table 2: Physicochemical Properties of Selected Ethyl Perfluoroalkyl Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl perfluorooctanoate | C₁₀H₅F₁₅O₂ | 442.12 | 167 | 1.626[][3][4] |

Experimental Protocols for Synthesis

The synthesis of perfluoroalkyl esters can be achieved through several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the specific structure of the target ester.

Fischer-Speier Esterification

This is a classic method involving the reaction of a perfluoroalkyl carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Experimental Protocol: Synthesis of Ethyl Laurate (as a general example)

-

Combine lauric acid and an excess of ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a specified period.

-

After cooling, the reaction mixture is typically worked up by extraction to isolate the ester.

-

Purification is achieved by distillation or chromatography.[5]

Steglich Esterification

The Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly useful for acid-sensitive substrates and sterically hindered alcohols.

Experimental Protocol: General Procedure

-

Dissolve the perfluoroalkyl carboxylic acid, alcohol, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane.

-

Add a solution of DCC in the same solvent to the mixture.

-

Stir the reaction at room temperature until completion.

-

The dicyclohexylurea byproduct is removed by filtration.

-

The ester is isolated from the filtrate through an aqueous workup and purified.

From Perfluoroacyl Chlorides or Fluorides

Perfluoroalkyl esters can also be synthesized by reacting a perfluoroacyl chloride or fluoride with an alcohol. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide formed.

Experimental Protocol: General Procedure

-

Dissolve the alcohol and a base (e.g., triethylamine) in an inert solvent such as dichloromethane or THF.

-

Cool the solution in an ice bath.

-

Slowly add the perfluoroacyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction mixture is then washed with water and brine, dried, and the solvent is evaporated to yield the crude ester, which can be further purified.[6][7]

Biological Activity and Signaling Pathways

The biological activity of perfluoroalkyl esters is an area of growing interest. It is widely believed that their primary mode of toxicological action is through in vivo hydrolysis to the corresponding perfluoroalkyl carboxylic acids (PFAAs), which are known to be biologically active.

PFAAs have been shown to interact with several key biological targets, including peroxisome proliferator-activated receptors (PPARs) and the estrogen receptor.[8] Activation of PPARα by PFAAs can lead to perturbations in lipid metabolism and has been linked to liver steatosis in animal models.

The hydrolysis of the ester bond is a critical step in the bioactivation of these compounds. This process can be mediated by various esterase enzymes present in the body.

References

- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 3. ETHYL PERFLUOROOCTANOATE | 3108-24-5 [amp.chemicalbook.com]

- 4. ETHYL PERFLUOROOCTANOATE | 3108-24-5 [chemicalbook.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of Allyl perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of allyl perfluoropentanoate, a fluorinated ester with potential applications in materials science and as a building block in the synthesis of specialized polymers and pharmaceutical intermediates. The protocol is based on the well-established Fischer-Speier esterification reaction.

Introduction

This compound is a specialty chemical that combines the reactivity of an allyl group with the unique properties conferred by a perfluorinated carbon chain, such as thermal stability, chemical resistance, and lipophobicity. This application note details a representative laboratory-scale procedure for its synthesis via the acid-catalyzed esterification of perfluoropentanoic acid with allyl alcohol.

Reaction Scheme

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials and Equipment:

-

Perfluoropentanoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine perfluoropentanoic acid and a molar excess of allyl alcohol (e.g., 3 equivalents).[1][2][3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.[1][2][4]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[1][4] Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether.

-

Carefully wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Perfluoropentanoic Acid | C₅HF₉O₂ | 264.05 | 139-141 | 1.77 |

| Allyl Alcohol | C₃H₆O | 58.08 | 96-98 | 0.854 |

| This compound | C₈H₅F₉O₂ | 304.11 | 69 (at 90 mmHg) | ~1.46 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 5.9 (m, 1H, -CH=), 5.4-5.3 (m, 2H, =CH₂), 4.7 (d, 2H, -O-CH₂-) |

| ¹⁹F NMR (CDCl₃) | δ -81 (t, 3F, CF₃), -120 (m, 2F, CF₂), -126 (m, 2F, CF₂), -128 (m, 2F, CF₂) |

| IR (neat) | ~1780 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch) |

| Mass Spectrometry (EI) | m/z 304 (M⁺), fragments corresponding to the loss of the allyl group and perfluorinated chain. |

Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for this compound Synthesis.

Diagram 2: Signaling Pathway of Fischer-Speier Esterification

References

Application Notes and Protocols: Polymerization of Allyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and polymerization of Allyl perfluoropentanoate, a fluorinated monomer with potential applications in the development of novel polymers for specialized applications, including drug delivery and advanced materials. Due to the inherent nature of allyl monomers, their polymerization typically results in polymers with low to moderate molecular weights.[1][] This protocol outlines a standard free-radical polymerization approach.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through the esterification of perfluoropentanoic acid with allyl alcohol. A general procedure is described below.

Materials:

-

Perfluoropentanoic acid

-

Allyl alcohol

-

Sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine perfluoropentanoic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The purity can be confirmed by ¹H and ¹⁹F NMR spectroscopy.

Polymerization of this compound

Free-radical polymerization is a common method for polymerizing allyl monomers.[1][3] Azobisisobutyronitrile (AIBN) is a suitable thermal initiator for this process.[4][5][6] Both bulk and solution polymerization methods are described.

Method 1: Bulk Polymerization

Materials:

-

This compound (freshly purified)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Schlenk flask or heavy-walled polymerization tube

-

Vacuum line

-

Constant temperature oil bath

Protocol:

-

Place the desired amount of this compound monomer into a Schlenk flask or polymerization tube.

-

Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).[4]

-

Allow the polymerization to proceed for a predetermined time (e.g., 24-72 hours). The viscosity of the solution will increase as the polymer forms.

-

To terminate the reaction, cool the flask rapidly in an ice bath and expose the contents to air.

-

Dissolve the viscous product in a suitable solvent (e.g., acetone or a fluorinated solvent).

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Method 2: Solution Polymerization

Materials:

-

This compound (freshly purified)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous, degassed solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

-

Schlenk flask

-

Vacuum line

-

Constant temperature oil bath

Protocol:

-

In a Schlenk flask, dissolve this compound and AIBN (0.1-1.0 mol%) in the chosen solvent. The monomer concentration is typically in the range of 1-5 M.

-

Degas the solution using several freeze-pump-thaw cycles.

-

Backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Place the flask in a preheated oil bath at 60-80 °C.[4]

-

Maintain the reaction under an inert atmosphere with stirring for the desired duration (e.g., 24-72 hours).

-

Terminate the reaction by cooling the flask and exposing the solution to air.

-

Concentrate the solution using a rotary evaporator.

-

Precipitate the polymer in a suitable non-solvent.

-

Filter and dry the polymer under vacuum.

Characterization of Poly(this compound)

Standard analytical techniques can be used to characterize the resulting polymer.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the polymerization, the disappearance of the vinyl proton signals of the monomer (typically in the range of 5-6 ppm) and the appearance of broad signals corresponding to the polymer backbone will be observed.

-

¹⁹F NMR: This will show the characteristic signals of the perfluoropentanoate side chains.

-

¹³C NMR: Can provide further structural information on the polymer backbone and side chains.

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A suitable solvent system and calibration standards (e.g., polystyrene or poly(methyl methacrylate)) are required.

3. Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.

Data Presentation

The following table presents hypothetical, yet realistic, data for the polymerization of this compound, reflecting the typical outcomes for allyl monomer polymerizations which often result in lower molecular weight polymers.[1][]

| Entry | Polymerization Method | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| 1 | Bulk | 100:1 | 70 | 48 | 65 | 4,500 | 8,100 | 1.8 |

| 2 | Solution (Toluene, 2M) | 100:1 | 70 | 48 | 50 | 3,200 | 6,100 | 1.9 |

| 3 | Bulk | 200:1 | 70 | 72 | 75 | 6,000 | 11,400 | 1.9 |

| 4 | Solution (Toluene, 2M) | 200:1 | 70 | 72 | 60 | 4,800 | 9,600 | 2.0 |

Mandatory Visualization

Caption: Experimental workflow for the polymerization of this compound.

References

Application Notes and Protocols: Surface Modification of Polymers Using Allyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using allyl perfluoropentanoate. This process is designed to impart desirable properties such as hydrophobicity, chemical resistance, and biocompatibility to polymer surfaces, making them suitable for a wide range of biomedical and drug development applications.

Introduction

The surface properties of polymers play a critical role in their interaction with biological systems. Modifying a polymer's surface without altering its bulk properties is a key strategy in the development of advanced materials for medical devices, drug delivery systems, and tissue engineering scaffolds. This compound is a fluorinated organic compound containing a reactive allyl group, making it an excellent candidate for grafting onto polymer surfaces. The perfluoropentanoate tail provides a low surface energy, leading to hydrophobic and oleophobic properties, while the allyl group allows for covalent attachment to the polymer substrate through various grafting techniques.